6-Amino-3-cyclopropyl-1-(2-fluoro-4-iodophenyl)-1,3-diazinane-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Amino-3-cyclopropyl-1-(2-fluoro-4-iodophenyl)-1,3-diazinane-2,4-dione is a complex organic compound with the molecular formula C13H11FIN3O2 It is a derivative of pyrimidine and is characterized by the presence of amino, cyclopropyl, fluoro, and iodophenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-3-cyclopropyl-1-(2-fluoro-4-iodophenyl)-1,3-diazinane-2,4-dione typically involves multiple steps. One common method involves the reaction of isonicotinic acid hydrazide with 2-fluoro-4-iodophenylamine in the presence of triethylamine and a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) . The reaction conditions are carefully controlled to ensure the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger quantities of reagents, and employing industrial-grade solvents and catalysts to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
6-Amino-3-cyclopropyl-1-(2-fluoro-4-iodophenyl)-1,3-diazinane-2,4-dione undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the amino and halogen groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
C-H Functionalization: This compound is used in the preparation of phenylpyrrolidines via C-H functionalization of amines with aryl halides by nickel-photoredox catalysis.
Common Reagents and Conditions
Common reagents used in these reactions include:
Triethylamine: Used as a base in substitution reactions.
Nickel Catalysts: Employed in C-H functionalization reactions.
Oxidizing and Reducing Agents: Various agents can be used depending on the desired reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, C-H functionalization reactions can yield phenylpyrrolidines, while substitution reactions can produce various substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
6-Amino-3-cyclopropyl-1-(2-fluoro-4-iodophenyl)-1,3-diazinane-2,4-dione has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, although specific medical applications are still under research.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 6-Amino-3-cyclopropyl-1-(2-fluoro-4-iodophenyl)-1,3-diazinane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, potentially inhibiting or activating their functions. The exact molecular targets and pathways involved are still under investigation, but the compound’s ability to undergo various chemical reactions suggests it could modulate biological processes through multiple mechanisms .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some similar compounds include:
6-Amino-3-cyclopropyl-1-(2-fluoro-4-iodophenyl)pyrimidine-2,4-dione: A closely related compound with similar chemical properties.
Trametinib Impurity 7: Another related compound used in similar research applications.
Olaquindox Impurity 7: Shares structural similarities and is used in related chemical processes.
Uniqueness
6-Amino-3-cyclopropyl-1-(2-fluoro-4-iodophenyl)-1,3-diazinane-2,4-dione is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity
Eigenschaften
Molekularformel |
C13H13FIN3O2 |
---|---|
Molekulargewicht |
389.16 g/mol |
IUPAC-Name |
6-amino-3-cyclopropyl-1-(2-fluoro-4-iodophenyl)-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C13H13FIN3O2/c14-9-5-7(15)1-4-10(9)18-11(16)6-12(19)17(13(18)20)8-2-3-8/h1,4-5,8,11H,2-3,6,16H2 |
InChI-Schlüssel |
GWKPSUKFQSVYCH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1N2C(=O)CC(N(C2=O)C3=C(C=C(C=C3)I)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.